Methyl 5-(difluoromethyl)picolinate

描述

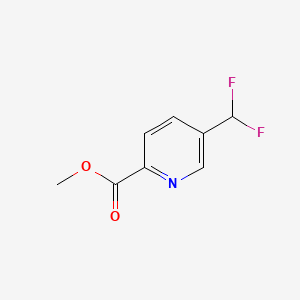

Methyl 5-(difluoromethyl)picolinate is a fluorinated derivative of picolinic acid, characterized by a difluoromethyl (-CF₂H) substituent at the 5-position of the pyridine ring and a methyl ester group at the 2-position. This compound belongs to a class of organofluorine molecules, which are widely utilized in pharmaceutical and agrochemical research due to fluorine’s unique ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and bioavailability .

Its structure aligns with trends in medicinal chemistry, where fluorine substitution optimizes ligand-protein interactions and pharmacokinetics .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(difluoromethyl)picolinate typically involves the reaction of 2-bromo-5-(difluoromethyl)pyridine with methanol and carbon monoxide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include derivatives where fluorine atoms are replaced by other functional groups.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

科学研究应用

Methyl 5-(difluoromethyl)picolinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

作用机制

The mechanism of action of Methyl 5-(difluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use .

相似化合物的比较

Structural and Functional Comparisons

Electronic and Steric Effects

- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃):

The -CF₂H group is less electron-withdrawing than -CF₃, which may reduce deshielding of the pyridine ring and alter reactivity in nucleophilic aromatic substitution. This balance could improve metabolic stability compared to highly fluorinated analogs while retaining sufficient electronegativity for target binding . - Difluoromethyl vs. The -CF₂H group offers a stable, non-leaving substituent, making it more suitable for end-stage bioactive molecules .

- Hydroxymethyl (-CH₂OH) vs. Difluoromethyl: Hydroxymethyl derivatives (e.g., ) prioritize solubility but may require protective-group strategies during synthesis. Difluoromethyl provides a metabolically resilient alternative with moderate lipophilicity .

生物活性

Methyl 5-(difluoromethyl)picolinate is a fluorinated derivative of picolinic acid, notable for its unique structural features that confer significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula characterized by a pyridine ring substituted with a methyl ester at the 5-position and a difluoromethyl group. The difluoromethyl substituent enhances the compound's lipophilicity and reactivity, which are crucial for its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group is known to enhance binding interactions due to its electronic properties, potentially allowing the compound to modulate various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes.

- Receptor Modulation: Interaction with biological receptors can lead to altered signaling pathways, affecting cellular responses.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound often exhibit noteworthy biological activities, including antimicrobial and antifungal properties. These activities are enhanced by the presence of halogenated groups, which facilitate stronger binding interactions with biological targets.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antimicrobial Activity:

- Cytotoxic Effects:

-

Structure-Activity Relationship (SAR):

- SAR studies have highlighted the importance of the difluoromethyl group in enhancing biological activity. Variations in substitution patterns on the picolinate scaffold significantly influenced both potency and selectivity against different biological targets.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate | C10H8BrF3N | Contains bromine instead of difluoromethyl | Antimicrobial and anticancer activity |

| Methyl 6-methyl-5-(trifluoromethyl)picolinate | C10H8F3N | Trifluoromethyl group enhances lipophilicity | Significant enzyme inhibition |

| Methyl 5-amino-6-chloro-3-(difluoromethyl)picolinate | C10H9ClF2N | Chlorine instead of bromine; different reactivity | Varied antimicrobial properties |

属性

IUPAC Name |

methyl 5-(difluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXHKCWFXZKBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。